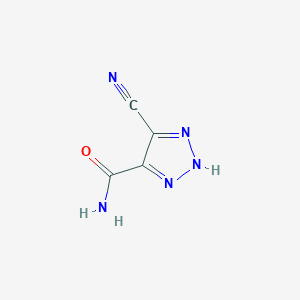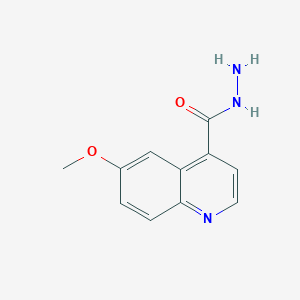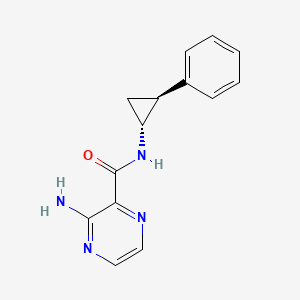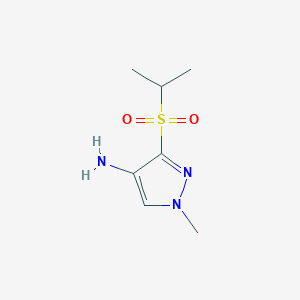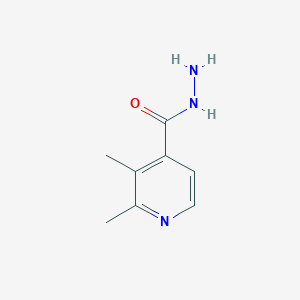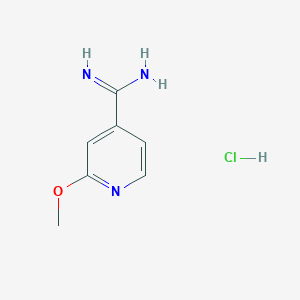
2-Methoxypyridine-4-carboximidamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methoxypyridine-4-carboximidamide hydrochloride is a chemical compound with the molecular formula C7H10ClN3O and a molecular weight of 187.63 g/mol . It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is often used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
The synthesis of 2-Methoxypyridine-4-carboximidamide hydrochloride typically involves the reaction of 2-methoxypyridine with cyanamide under acidic conditions to form the carboximidamide group. The hydrochloride salt is then formed by treating the resulting compound with hydrochloric acid . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
2-Methoxypyridine-4-carboximidamide hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carboximidamide group to other functional groups such as amines.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2-Methoxypyridine-4-carboximidamide hydrochloride is utilized in various scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic compounds.
Biology: It is used in the study of enzyme inhibitors and other biological processes.
Medicine: Research into potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-Methoxypyridine-4-carboximidamide hydrochloride involves its interaction with specific molecular targets. The carboximidamide group can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. The exact pathways and molecular targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
2-Methoxypyridine-4-carboximidamide hydrochloride can be compared with similar compounds such as:
2-Methylpyridine-4-carboxylic acid: Similar in structure but with a carboxylic acid group instead of a carboximidamide group.
2-Methoxypyridine-4-carboxylic acid: Similar but with a carboxylic acid group.
2-Methylpyridine: A simpler structure with a methyl group instead of a carboximidamide group.
These comparisons highlight the unique properties of this compound, particularly its carboximidamide group, which imparts distinct chemical reactivity and biological activity.
Propiedades
Fórmula molecular |
C7H10ClN3O |
|---|---|
Peso molecular |
187.63 g/mol |
Nombre IUPAC |
2-methoxypyridine-4-carboximidamide;hydrochloride |
InChI |
InChI=1S/C7H9N3O.ClH/c1-11-6-4-5(7(8)9)2-3-10-6;/h2-4H,1H3,(H3,8,9);1H |
Clave InChI |
FGZMKNDQVAQTDP-UHFFFAOYSA-N |
SMILES canónico |
COC1=NC=CC(=C1)C(=N)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


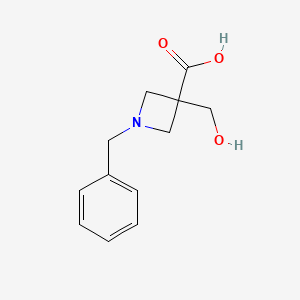
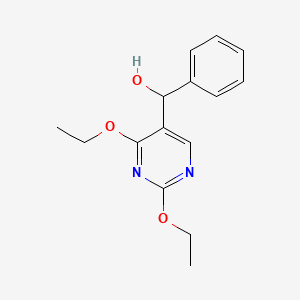
![2-(2-(pyridin-4-yl)ethyl)octahydro-1H-pyrido[1,2-a]pyrazine](/img/structure/B13111506.png)

